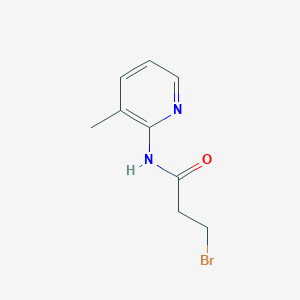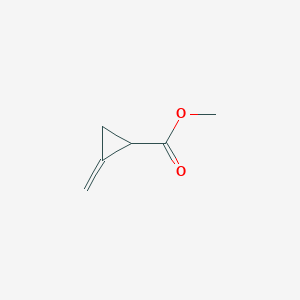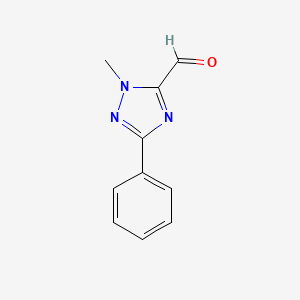
1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde
Descripción general
Descripción
1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde is a compound that likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The phenyl group indicates a ring of six carbon atoms, attached to the triazole ring. The carbaldehyde group suggests the presence of a formyl group (CHO), which is typical of aldehydes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazoles are generally synthesized from primary amines, nitrous acid, and aldehydes or ketones . The synthesis of triazoles has attracted much attention due to their broad biological activities .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Applications
1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde derivatives have shown promise in antimicrobial and antioxidant applications. For example, a study by Bhat et al. (2016) reported on the synthesis of new triazolyl pyrazole derivatives, highlighting their potential as antimicrobial agents with broad-spectrum activity and moderate to good antioxidant activities (Bhat et al., 2016). Similarly, Swamy et al. (2019) synthesized derivatives of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, which demonstrated moderate to good antimicrobial activity (Swamy et al., 2019).
Solid-State Chemistry and Crystal Structures
The compound and its derivatives have been studied for their behavior in solid-state chemistry. A study by Browne (1971) explored N-unsubstituted 1,2,4-triazole-3-carbaldehydes, demonstrating their ability to dimerize in the solid state (Browne, 1971). Gonzaga et al. (2016) examined the crystal structures of related triazolyl compounds, contributing to the understanding of their molecular configuration and interactions (Gonzaga et al., 2016).
Electronic and Spectroscopic Analysis
The electronic and spectroscopic properties of triazolyl derivatives have been investigated. Beytur and Avinca (2021) conducted a study on heterocyclic triazol-5-ones, revealing significant insights into their electronic properties and spectroscopic behaviors (Beytur & Avinca, 2021).
Tuberculosis Inhibitory Activity
A specific area of interest is the potential use of this compound derivatives in tuberculosis treatment. Costa et al. (2006) investigated N-substituted-phenyl-1,2,3-triazole derivatives for their inhibitory activity against Mycobacterium tuberculosis, indicating promising results (Costa et al., 2006).
Anti-Cancer Potential
There is also interest in the anti-cancer potential of these compounds. Bhat et al. (2016) synthesized triazolyl chalcone derivatives, showing potential as anti-cancer agents in addition to their antimicrobial and antioxidant properties (Bhat et al., 2016).
Antibacterial and Anti-Inflammatory Activity
The antibacterial and anti-inflammatory potential of triazole derivatives has been explored. Pavani (2013) synthesized triazole derivatives with mild antibacterial activity and significant anti-inflammatory effects (Pavani, 2013).
Antiproliferative Activity
Ashok et al. (2020) synthesized triazole-based pyrazole aldehydes and their benzimidazole derivatives, evaluating them for antiproliferative activity against cancer cell lines, with some compounds showing potent activity (Ashok et al., 2020).
Mecanismo De Acción
Target of Action
Triazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde may interact with its targets through similar mechanisms.
Biochemical Pathways
Triazole derivatives are known to be involved in a variety of biochemical processes, suggesting that this compound may have broad effects on cellular function .
Result of Action
Given the broad range of biological activities associated with triazole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
Triazole derivatives are known to interact with various enzymes and proteins . The specific nature of these interactions depends on the structure of the triazole derivative and the biomolecules it interacts with .
Cellular Effects
Triazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-methyl-5-phenyl-1,2,4-triazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-13-9(7-14)11-10(12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKVHSBAXNHYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60529828 | |
| Record name | 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60529828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89060-36-6 | |
| Record name | 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60529828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
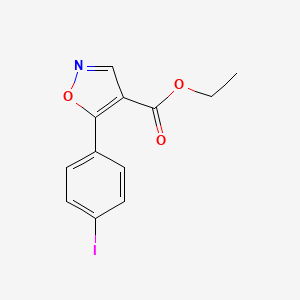

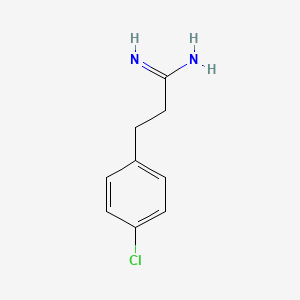

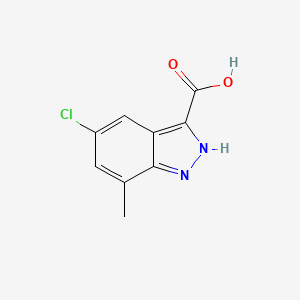
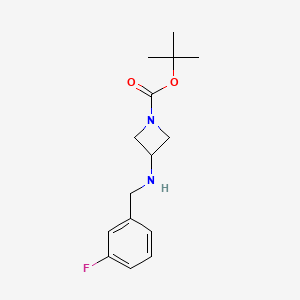

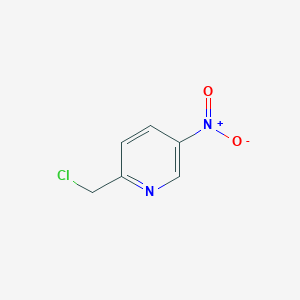
![1-[(3,4-Difluorophenyl)methyl]hydrazine](/img/structure/B3058288.png)
